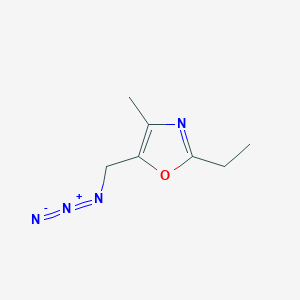![molecular formula C13H27Cl2FN2 B1531791 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098110-85-9](/img/structure/B1531791.png)
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Descripción general
Descripción
1-(1-Fluoro-4-methylcyclohexyl)methylpiperidin-4-amine dihydrochloride, also known as FMCP, is an organic compound derived from the amino acid piperidine. This compound has been studied for its potential uses in scientific research and lab experiments, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Parkinson's Disease Research
A study explored the development of parkinsonism in individuals after using an illicit drug, highlighting the neurotoxic effects of certain chemical compounds on the substantia nigra, a region of the brain affected in Parkinson's disease (Langston, Ballard, Tetrud, & Irwin, 1983). This research underscores the importance of understanding the neurotoxic potential of synthetic compounds and their implications for neurological health.
Carcinogenic Risk from Dietary Intake
Another area of interest is the investigation into the presence of carcinogenic heterocyclic amines (HCAs) in the urine of individuals consuming a normal diet, versus those receiving parenteral alimentation. The study identifies the continuous exposure of humans to carcinogenic HCAs through food, suggesting a potential health risk from dietary sources (Ushiyama et al., 1991). This research highlights the significance of monitoring and understanding the metabolic and health impacts of HCAs, which could be relevant when considering the metabolic pathways of various chemical compounds, including "1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride".
Drug Metabolism and Disposition
The disposition and metabolism of novel compounds are crucial areas of pharmacological research. A study on the orexin 1 and 2 receptor antagonist SB-649868 provides insights into the drug's metabolism, elimination, and principal circulating components in plasma, which are essential considerations for the development and application of new therapeutic agents (Renzulli et al., 2011). Understanding the metabolic pathways and pharmacokinetic profiles of compounds like "1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride" could be critical for their application in scientific research and therapeutic development.
Propiedades
IUPAC Name |
1-[(1-fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25FN2.2ClH/c1-11-2-6-13(14,7-3-11)10-16-8-4-12(15)5-9-16;;/h11-12H,2-10,15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPYKYXKZENSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN2CCC(CC2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531708.png)
![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)





![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)




![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)
